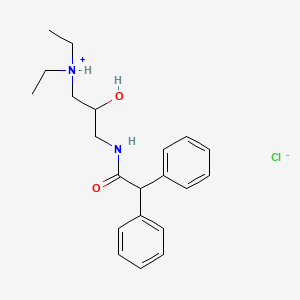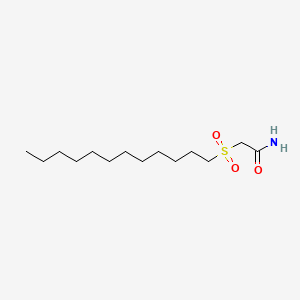
Acetamide, 2-(dodecylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(dodecylsulfonyl)-: is an organic compound with the molecular formula C14H29NO3S. It is a derivative of acetamide, where the hydrogen atom of the acetamide group is replaced by a dodecylsulfonyl group. This compound is known for its surfactant properties and is used in various industrial and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(dodecylsulfonyl)- typically involves the reaction of acetamide with dodecylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of Acetamide, 2-(dodecylsulfonyl)- can be achieved through a continuous flow process. This involves the use of a packed bed reactor where acetamide and dodecylsulfonyl chloride are continuously fed into the reactor along with a base. The reaction mixture is then passed through a series of purification steps, including distillation and crystallization, to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Acetamide, 2-(dodecylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
Acetamide, 2-(dodecylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: It is used in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Industry: It is used in the formulation of detergents, emulsifiers, and other cleaning agents.
Mécanisme D'action
The mechanism of action of Acetamide, 2-(dodecylsulfonyl)- is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic molecules. This property is utilized in various applications, including drug delivery and membrane protein studies .
Comparaison Avec Des Composés Similaires
Acetamide: A simpler derivative without the dodecylsulfonyl group.
N,N-Dimethylacetamide: A related compound with two methyl groups attached to the nitrogen atom.
Sulfacetamide: An acetamide derivative with a sulfonamide group instead of a dodecylsulfonyl group.
Uniqueness: Acetamide, 2-(dodecylsulfonyl)- is unique due to its long dodecyl chain, which imparts significant surfactant properties. This makes it particularly useful in applications requiring the reduction of surface tension and the stabilization of emulsions .
Propriétés
Numéro CAS |
65776-62-7 |
|---|---|
Formule moléculaire |
C14H29NO3S |
Poids moléculaire |
291.45 g/mol |
Nom IUPAC |
2-dodecylsulfonylacetamide |
InChI |
InChI=1S/C14H29NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-19(17,18)13-14(15)16/h2-13H2,1H3,(H2,15,16) |
Clé InChI |
AMNDVZSZNQTIAD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCS(=O)(=O)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


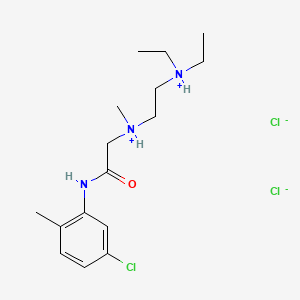
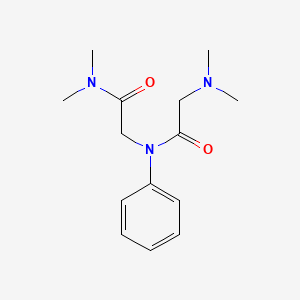
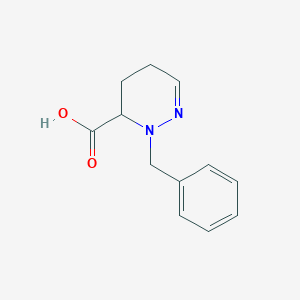
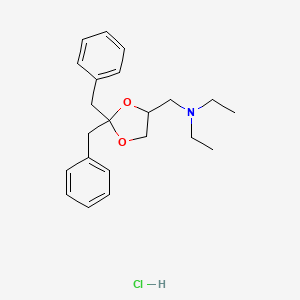

![Octadecanamide, N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B13775621.png)
![[2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid](/img/structure/B13775626.png)
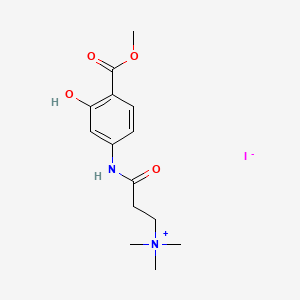
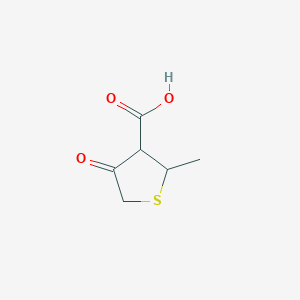
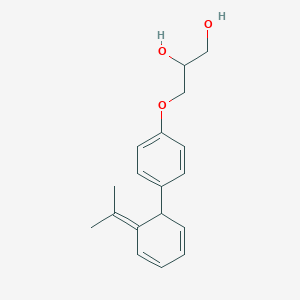
![2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate](/img/structure/B13775654.png)
![2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13775661.png)

